2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a piperidine ring substituted with a 2,6-dichlorophenyl group, an indole moiety, and an ethan-1-ol group.
Preparation Methods
The synthesis of 2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized by reacting 2,6-dichlorophenyl-boronic acid with 4-bromopyridine in the presence of a palladium catalyst.
Indole Synthesis: The indole moiety can be prepared by reacting phenylhydrazine with 1-(thiophen-2-yl)ethanone.
Coupling Reaction: The final step involves coupling the piperidine and indole moieties using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) under mild conditions.
Chemical Reactions Analysis
2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to various receptors, including G-protein coupled receptors and ion channels, modulating their activity and leading to various biological effects . The indole moiety is known to interact with multiple receptors, contributing to the compound’s diverse biological activities .
Comparison with Similar Compounds
2-(2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1H-indol-1-yl)ethan-1-ol can be compared with other indole derivatives such as:
3-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-2-(thiophen-2-yl)-1H-indole: This compound has a similar structure but contains a thiophene ring instead of an ethan-1-ol group.
1-(2,4-Dichlorophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione: This compound features a pyrrole ring and a methyl group on the indole moiety.
The uniqueness of this compound lies in its combination of a piperidine ring, an indole moiety, and an ethan-1-ol group, which contributes to its diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
827016-83-1 |
---|---|
Molecular Formula |
C22H24Cl2N2O |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-[2-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]indol-1-yl]ethanol |
InChI |
InChI=1S/C22H24Cl2N2O/c23-19-5-3-6-20(24)22(19)16-8-10-25(11-9-16)15-18-14-17-4-1-2-7-21(17)26(18)12-13-27/h1-7,14,16,27H,8-13,15H2 |
InChI Key |
GTHFLXQQRFQASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=C(C=CC=C2Cl)Cl)CC3=CC4=CC=CC=C4N3CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.